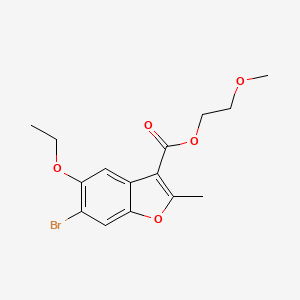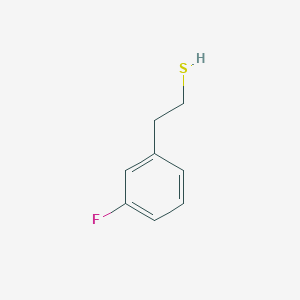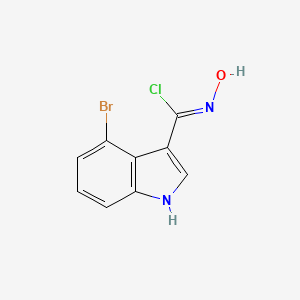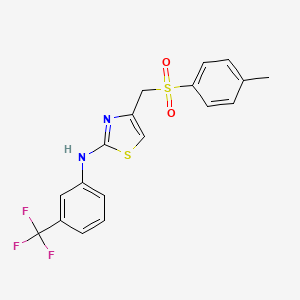![molecular formula C15H13ClN4O B2617724 3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide CAS No. 2034449-72-2](/img/structure/B2617724.png)
3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
作用机制
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been reported to inhibit various targets such as carboxylesterase, translocator protein, pde10a, and selective kinases .
Mode of Action
Similar compounds have been found to inhibit the enzymatic activity of their targets .
Biochemical Pathways
Related compounds have been found to induce apoptosis in cancer cells, suggesting that they may affect pathways related to cell cycle progression and apoptosis .
Result of Action
Similar compounds have been found to inhibit cell cycle progression and induce apoptosis in cancer cells .
准备方法
The synthesis of 3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under specific conditions to achieve high yields. Industrial production methods may involve the use of acyclic reagents and optimized reaction conditions to ensure efficiency and scalability .
化学反应分析
3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide can be compared with other similar compounds such as zaleplon, indiplon, and ocinaplon, which also belong to the pyrazolo[1,5-a]pyrimidine class . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. For example, zaleplon and indiplon are known for their sedative effects, while ocinaplon is an anxiolytic agent .
属性
IUPAC Name |
3-(3-chlorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-12-3-1-2-11(8-12)4-5-15(21)19-13-9-17-14-6-7-18-20(14)10-13/h1-3,6-10H,4-5H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEVTUWWIKJFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617643.png)
![N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2617644.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2617646.png)
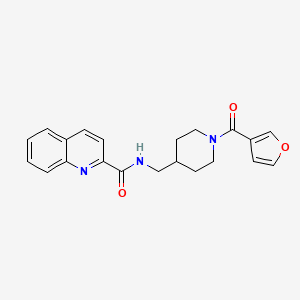
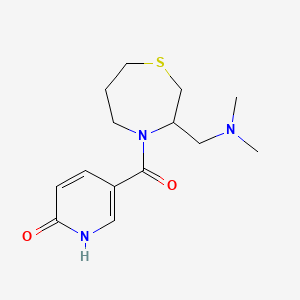
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2617651.png)

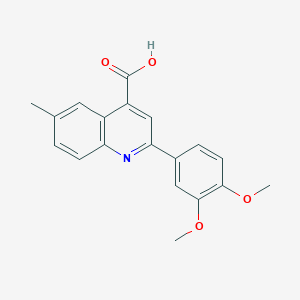
![N-cyclopentyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide](/img/structure/B2617656.png)
